![molecular formula C8H16Cl2N2OS B1396811 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride CAS No. 1332529-36-8](/img/structure/B1396811.png)
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride
Overview
Description
The compound “1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride” is a derivative of thiazole, a heterocyclic compound . Thiazole is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) .
Synthesis Analysis
The compound can be synthesized via a one-pot multicomponent reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . Another synthesis method involves a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium borohydride .
Molecular Structure Analysis
The molecular structure of the compound includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains a triazole ring, which is a five-membered ring containing three nitrogen atoms .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 128.2 . It is a liquid at room temperature and should be stored at 4°C .
Scientific Research Applications
Antifungal Activity
Thiazole derivatives have been evaluated for their effectiveness against various fungal pathogens. For example, certain thiazole compounds have shown activity against Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani , which are significant agricultural pests .
Analgesic and Anti-inflammatory Activities
Some thiazole compounds have demonstrated significant analgesic and anti-inflammatory properties in pharmacological studies. This suggests potential applications in the development of new pain relief and anti-inflammatory medications .
Antitumor and Cytotoxic Activity
Thiazole derivatives have also been synthesized and tested for their cytotoxicity against human tumor cell lines, indicating a possible role in cancer treatment research .
Synthesis of Betti Bases
Thiazoles have been used in the synthesis of Betti bases, which are organic compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis .
Antifungal Drug Development
Further research into thiazole derivatives has involved screening for antifungal activity, which could lead to the development of new antifungal drugs .
properties
IUPAC Name |
1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.2ClH/c1-6(11)3-9-5-8-10-4-7(2)12-8;;/h4,6,9,11H,3,5H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTPNAOWTGAPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCC(C)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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